molecular formula C11H19ClN2O3S B12691482 3-(Diethylamino)-4-methoxybenzenesulphonamide monohydrochloride CAS No. 83929-66-2

3-(Diethylamino)-4-methoxybenzenesulphonamide monohydrochloride

Cat. No.: B12691482
CAS No.: 83929-66-2
M. Wt: 294.80 g/mol
InChI Key: YRJVOPYVEWGELK-UHFFFAOYSA-N
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Description

3-(Diethylamino)-4-methoxybenzenesulphonamide monohydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a methoxy group, and a sulphonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-4-methoxybenzenesulphonamide monohydrochloride typically involves multiple steps. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to control temperature, pressure, and reaction time. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-4-methoxybenzenesulphonamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulphonamides.

Scientific Research Applications

3-(Diethylamino)-4-methoxybenzenesulphonamide monohydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-4-methoxybenzenesulphonamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the modulation of inflammatory pathways. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonamide: Lacks the diethylamino group, resulting in different chemical properties and applications.

    3-(Diethylamino)benzenesulfonamide: Lacks the methoxy group, affecting its reactivity and biological activity.

    4-Methoxy-N,N-diethylbenzenesulfonamide: Similar structure but different functional groups, leading to variations in its chemical behavior.

Uniqueness

3-(Diethylamino)-4-methoxybenzenesulphonamide monohydrochloride is unique due to the presence of both diethylamino and methoxy groups, which confer specific chemical and biological properties

Properties

CAS No.

83929-66-2

Molecular Formula

C11H19ClN2O3S

Molecular Weight

294.80 g/mol

IUPAC Name

3-(diethylamino)-4-methoxybenzenesulfonamide;hydrochloride

InChI

InChI=1S/C11H18N2O3S.ClH/c1-4-13(5-2)10-8-9(17(12,14)15)6-7-11(10)16-3;/h6-8H,4-5H2,1-3H3,(H2,12,14,15);1H

InChI Key

YRJVOPYVEWGELK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)S(=O)(=O)N)OC.Cl

Origin of Product

United States

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